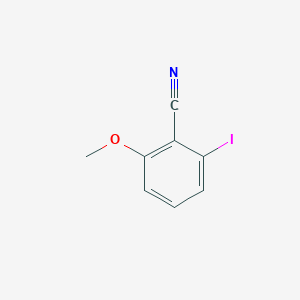

2-Iodo-6-methoxybenzonitrile

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, or haloarenes, are aromatic compounds where one or more hydrogen atoms on an aromatic ring are substituted by a halogen. wikipedia.org These compounds are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of a vast array of organic molecules. iitk.ac.inresearchgate.net Their importance lies in the reactivity of the carbon-halogen bond, which can be readily transformed through various reactions, most notably metal-catalyzed cross-coupling reactions.

The versatility of aryl halides allows them to be used in the production of pharmaceuticals, dyes, plastics, and agrochemicals. iitk.ac.in They are precursors for organometallic reagents, such as Grignard reagents and organolithium compounds, which are powerful tools for forming new carbon-carbon bonds. wikipedia.org The ability of aryl halides to participate in reactions that create C-C, C-N, and C-O bonds makes them indispensable in modern synthetic methodologies. researchgate.netacs.org Particularly, aryl iodides are highly reactive and are frequently employed as key coupling partners in these transformative reactions. researchgate.net

Strategic Importance of Methoxybenzonitrile Derivatives in Synthetic Chemistry

Methoxybenzonitrile derivatives are a class of organic compounds that feature both a methoxy (B1213986) (-OCH₃) group and a nitrile (-CN) group attached to a benzene (B151609) ring. ontosight.ai This combination of functional groups imparts unique chemical properties that make them valuable intermediates in synthesis. ontosight.ailookchem.com

The nitrile group is a versatile functional handle that can be converted into other important groups, such as carboxylic acids (via hydrolysis) or primary amines (via reduction). smolecule.com This versatility is crucial in the construction of complex molecules. The methoxy group, an electron-donating group, influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. acs.org

Derivatives of methoxybenzonitrile are used as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.ailookchem.com For instance, they serve as starting materials for biologically active molecules like benzofuran (B130515) and indole (B1671886) derivatives. ontosight.ai The specific positioning of the methoxy and nitrile groups on the benzene ring can be strategically utilized to direct further chemical modifications, making these derivatives highly sought-after in targeted synthesis.

Overview of 2-Iodo-6-methoxybenzonitrile as a Versatile Building Block

This compound combines the key reactive features of both an aryl iodide and a methoxybenzonitrile. This trifunctional arrangement—an iodine atom, a methoxy group, and a nitrile group on a benzene ring—makes it a highly versatile building block in organic synthesis. researchgate.netbiosynth.com The iodine atom at the 2-position provides a reactive site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

The presence of the methoxy group at the 6-position and the nitrile group at the 1-position electronically influences the aromatic ring and offers additional sites for chemical modification. This specific substitution pattern allows chemists to perform sequential and highly controlled reactions to build complex molecular frameworks. Its utility as a synthetic intermediate is rooted in its capacity to participate in diverse chemical transformations, enabling the efficient construction of more elaborate target molecules for research in medicinal chemistry and material science. bldpharm.comambeed.com

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66195-38-8 | chemicalbook.com |

| Molecular Formula | C₈H₆INO | chemicalbook.com |

| Molecular Weight | 259.05 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.cn |

| Purity | 98% | sigmaaldrich.comsigmaaldrich.cn |

| IUPAC Name | This compound | sigmaaldrich.cn |

| InChI Key | JULARJRMSOOVTP-UHFFFAOYSA-N | sigmaaldrich.cn |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULARJRMSOOVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856767 | |

| Record name | 2-Iodo-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66195-38-8 | |

| Record name | 2-Iodo-6-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2 Iodo 6 Methoxybenzonitrile

Regioselective Iodination Strategies

Regioselective iodination focuses on introducing an iodine atom at a specific position on the aromatic ring. For 2-iodo-6-methoxybenzonitrile, this involves iodinating 2-methoxybenzonitrile (B147131) at the C-6 position. The directing effects of the existing methoxy (B1213986) (ortho-, para-directing) and nitrile (meta-directing) groups are crucial. In 2-methoxybenzonitrile, the C-6 position is ortho to the activating methoxy group and meta to the deactivating nitrile group, making it a favorable site for electrophilic substitution.

Direct electrophilic iodination is a fundamental approach for synthesizing iodoarenes. This method utilizes an electrophilic iodine source to attack the electron-rich aromatic ring. For the synthesis of this compound from 2-methoxybenzonitrile, the reaction is guided by the strong ortho-directing influence of the methoxy group.

Various iodinating reagents can be employed, including molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). nih.gov The reaction often requires an activating agent, such as a Lewis acid or an oxidizing agent, to generate a more potent electrophilic iodine species. nih.govresearchgate.net For instance, the combination of I₂ with an oxidant like nitric acid or a silver salt (e.g., Ag₂SO₄) can facilitate the iodination of activated aromatic rings. nih.gov The use of NIS, often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), provides a milder alternative for direct iodination. nih.gov

Table 1: Reagents for Direct Electrophilic Iodination

| Reagent System | Description | Typical Conditions |

| I₂ / Oxidant (e.g., HNO₃, Ag₂SO₄) | Molecular iodine is activated by an oxidizing agent to form a more reactive iodinating species. | Often performed in solvents like acetic acid or acetonitrile (B52724). researchgate.net |

| N-Iodosuccinimide (NIS) / Acid Catalyst | A mild and commonly used source of electrophilic iodine, activated by a proton source. | Can be used in various organic solvents like acetonitrile or DMF. nih.gov |

| Iodine Monochloride (ICl) | A highly reactive interhalogen compound that readily iodinates activated aromatic systems. | Reactions are typically fast and conducted in solvents like acetic acid or dichloromethane. nih.gov |

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. Palladium-catalyzed reactions, in particular, offer a precise method for ortho-halogenation by using a directing group to guide the catalyst to a specific C-H bond.

In the context of benzonitrile (B105546) derivatives, the cyano group can serve as an effective directing group for the ortho-halogenation of the aromatic ring. organic-chemistry.org A study by Sun and colleagues demonstrated a palladium-catalyzed method for the ortho-halogenation (including iodination) of various arylnitriles. organic-chemistry.org The reaction typically employs a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), an N-halosuccinimide as the halogen source (e.g., NIS for iodination), and an acid additive. organic-chemistry.org For substrates containing a strongly electron-donating group like a methoxy group, there can be competition between the directed ortho-halogenation and a standard electrophilic substitution. acs.orgorganic-chemistry.org However, by carefully controlling reaction conditions such as acidity and temperature, high selectivity for the ortho-iodinated product can be achieved. organic-chemistry.orgacs.org This methodology is advantageous for its high regioselectivity and compatibility with various functional groups. organic-chemistry.org

Table 2: Conditions for Palladium-Catalyzed Ortho-Iodination of Arylnitriles

| Component | Example | Role | Reference |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Facilitates C-H activation and C-I bond formation. | organic-chemistry.org |

| Directing Group | Cyano (-CN) | Guides the palladium catalyst to the ortho C-H bond. | organic-chemistry.org |

| Iodine Source | N-Iodosuccinimide (NIS) | Provides the electrophilic iodine atom. | nih.gov |

| Solvent | 1,2-Dichloroethane (DCE) | Provides the reaction medium. | organic-chemistry.org |

| Additive | p-Toluenesulfonic acid (PTSA) | Promotes the catalytic cycle. | organic-chemistry.org |

Recent advancements have introduced elemental sulfur (S₈) as a catalyst for the halogenation of aromatic compounds. This method provides an effective way to halogenate less-reactive aromatic systems, including those containing deactivating groups like esters and nitriles. nih.govorganic-chemistry.org

The process involves using a catalytic amount of elemental sulfur in conjunction with an N-halosuccinimide reagent. For iodination, 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) is used as the iodine source. nih.govorganic-chemistry.org The reaction is believed to proceed through the activation of the halogenating agent by the sulfur catalyst. acs.org This technique has been successfully applied to anisole (B1667542) derivatives bearing cyano groups, demonstrating its potential for the regioselective synthesis of compounds like this compound. nih.govorganic-chemistry.org The absence of metal catalysts makes this an attractive and environmentally benign alternative.

Photoredox catalysis offers a mild and efficient pathway for various organic transformations, including C-I bond formation. A notable strategy involves the visible light-induced conversion of nitroarenes into iodobenzenes. rsc.orgresearchgate.net This method is not a direct iodination of the benzonitrile but rather a precursor-based approach where the nitro group is transformed into an iodine atom.

To synthesize this compound via this route, the required starting material would be 2-methoxy-6-nitrobenzonitrile. The reaction is typically metal-free and proceeds through the photoexcitation of the nitroarene under visible light (e.g., purple LEDs). rsc.orgresearchgate.net This is followed by a one-pot sequence involving reduction and diazotization with reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂) and tert-butyl nitrite (B80452) (tBuONO), which ultimately leads to the formation of the corresponding iodobenzene. rsc.orgresearchgate.net This technique is valued for its mild, metal-free conditions and its utility in late-stage functionalization. rsc.org

Precursor-Based Synthetic Routes

These methods involve synthesizing the target molecule from precursors that already contain some of the required functional groups, with the final benzonitrile or iodo-group being installed in a later step.

A classic and versatile precursor-based approach is the Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a variety of functionalities, including a nitrile or a halide. nih.govrsc.org

From Anilines: One pathway begins with 2-amino-6-methoxybenzonitrile. The amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite, NaNO₂) in the presence of a strong acid. The subsequent addition of an iodide salt, such as potassium iodide (KI), displaces the diazonium group to yield this compound. Alternatively, one could start with 2-iodo-6-methoxyaniline, perform the diazotization, and then introduce the cyano group using a cyanide source like copper(I) cyanide (CuCN). A metal-free, one-pot conversion of anilines to aryl iodides has also been developed, using a halogen atom source like diiodomethane (B129776) and a nitrite source, which proceeds via a radical mechanism. nih.gov

From Phenols: Synthesizing the target compound from a phenol (B47542) precursor is generally a multi-step process. A plausible route could start with 2-methoxyphenol. The phenol could first be iodinated, for example using I₂ and a silver salt, to regioselectively produce 2-iodo-6-methoxyphenol. nih.gov The next challenge is the conversion of the phenolic hydroxyl group to a nitrile. This is not a direct transformation and typically involves several steps. For example, the phenol could be converted to a triflate, which is then subjected to a palladium-catalyzed cyanation reaction. A more classical route might involve introducing a formyl group (aldehyde) onto the ring via reactions like the Duff or Reimer-Tiemann reaction, followed by conversion of the aldehyde to the nitrile. This is commonly achieved by forming an aldoxime with hydroxylamine, which is then dehydrated using reagents like acetic anhydride (B1165640) or thionyl chloride to afford the final benzonitrile scaffold. rsc.org

Table 3: Summary of Synthetic Strategies

| Strategy | Starting Material Example | Key Transformation | Advantages |

| Direct Iodination | 2-Methoxybenzonitrile | Electrophilic Aromatic Substitution | Direct, potentially one step. |

| Palladium-Catalysis | 2-Methoxybenzonitrile | C-H Activation / Halogenation | High regioselectivity, functional group tolerance. organic-chemistry.org |

| Sulfur-Mediation | 2-Methoxybenzonitrile | Catalytic Electrophilic Iodination | Metal-free, mild conditions. nih.gov |

| Visible-Light Iodination | 2-Methoxy-6-nitrobenzonitrile | Denitrative Iodination | Metal-free, very mild conditions. rsc.orgresearchgate.net |

| Sandmeyer Reaction | 2-Amino-6-methoxybenzonitrile | Diazotization then Iodination | Classic, reliable method for amine conversion. nih.gov |

| Phenol Conversion | 2-Iodo-6-methoxyphenol | Multi-step functional group interconversion | Utilizes readily available phenol starting materials. |

Cyanation Reactions for the Introduction of the Nitrile Functionality

The introduction of the nitrile (-CN) group onto an aromatic ring, known as cyanation, is a pivotal step in the synthesis of this compound when starting from a precursor like 2-iodoanisole (B129775) (1-iodo-2-methoxybenzene). Modern catalysis has provided several powerful methods to achieve this transformation, moving beyond the traditional, harsh conditions of the Rosenmund-von Braun reaction which required high temperatures and stoichiometric copper(I) cyanide.

Palladium-catalyzed cyanation is a widely used method. These reactions often employ a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. organic-chemistry.org A key component of these reactions is the cyanide source. To mitigate the risks associated with highly toxic alkali metal cyanides (e.g., NaCN, KCN), less toxic alternatives have been developed. Potassium hexacyanoferrate(II), K₄[Fe(CN)₆], is an inexpensive, stable, and low-toxicity cyanide source that has proven effective in palladium-catalyzed cyanations of aryl halides. organic-chemistry.orgresearchgate.net

Copper-catalyzed systems also offer a viable route for cyanation. Copper(I) iodide (CuI) is a common catalyst for these transformations. rsc.org The choice of ligand is crucial in copper-mediated reactions, with nitrogen-based ligands such as 1,10-phenanthroline (B135089) (phen) and N,N,N′,N′-tetramethylethylenediamine (TMEDA) being effective in facilitating the reaction. researchgate.netnih.gov In some cases, microwave irradiation has been used to dramatically accelerate these reactions, reducing times from hours to minutes. Non-traditional cyanide sources like acetonitrile have also been developed for nickel-catalyzed cyanations, offering a toxic-cyanide-free pathway. nih.gov

Multi-step Syntheses from Readily Available Aromatic Precursors

Synthesizing a multi-substituted aromatic compound like this compound requires careful strategic planning, a process known as retrosynthesis. libretexts.orgyoutube.com The order in which substituents are introduced is critical because the existing groups on the ring direct the position of subsequent additions. lumenlearning.com

A plausible and common multi-step synthesis for this compound would begin with a readily available precursor such as 2-methoxyaniline (o-anisidine). The synthesis would proceed through the following key transformations:

Diazotization and Sandmeyer Reaction: The amino group of 2-methoxyaniline can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The subsequent treatment of the diazonium salt with a cyanide source, such as copper(I) cyanide, in a Sandmeyer reaction introduces the nitrile functionality to yield 2-methoxybenzonitrile.

Electrophilic Iodination: The final step is the introduction of the iodine atom. The methoxy group is a strong activating group and an ortho, para-director, while the nitrile group is a deactivating, meta-director. In 2-methoxybenzonitrile, the powerful directing effect of the methoxy group will direct the incoming electrophile (iodine) to the positions ortho and para to it. The position para to the methoxy group is already occupied by the nitrile, leaving the two ortho positions (C3 and C6). The iodination will occur at the C6 position, which is sterically less hindered than the C3 position (between the two existing groups). This selective iodination can be achieved using various iodinating agents, such as iodine in the presence of an oxidizing agent (e.g., silver trifluoroacetate) or N-Iodosuccinimide (NIS). uni-muenchen.de

This step-wise approach, which involves building the carbon framework and then introducing functional groups in a controlled manner, is fundamental to modern organic synthesis. msu.edu

Optimization of Reaction Conditions and Catalyst Systems

To ensure efficiency, high yield, and purity, the conditions for each synthetic step must be carefully optimized. This includes the choice of solvent, catalyst, ligand, temperature, and pressure.

Solvent Effects in this compound Synthesis

The solvent plays a critical role in synthesis, influencing reactant solubility, reaction rates, and sometimes even the reaction pathway. For transition-metal-catalyzed reactions like cyanation, polar aprotic solvents are generally preferred.

Dimethylacetamide (DMAC): This solvent has been found to promote faster and more robust ligand-free palladium-catalyzed cyanation reactions of aryl bromides. organic-chemistry.org Its high boiling point (165 °C) is suitable for reactions requiring elevated temperatures.

N,N-Dimethylformamide (DMF): DMF is another common polar aprotic solvent used in palladium-catalyzed couplings.

Tetrahydrofuran (THF): THF is often used, sometimes in combination with water, for palladium-catalyzed cyanations, particularly when using specific phosphine (B1218219) ligands. nih.govrsc.org

Water: With a high dielectric constant, water is an excellent solvent for microwave-mediated synthesis. However, the low solubility of many organic substrates in water necessitates the use of co-solvents or phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). researchcommons.org

The choice of solvent can significantly impact yield. For instance, in the development of pyrimidin-4-one synthesis from nitriles, switching solvents and increasing concentration led to notable improvements in product yield. acs.org

Ligand and Catalyst Selection for Halogenation and Cyanation Protocols

The heart of modern cross-coupling and functionalization reactions lies in the catalyst and ligand system. solvias.comindagoochem.com

For Halogenation (Iodination): The ortho-iodination of an activated ring like 2-methoxybenzonitrile is an electrophilic aromatic substitution. This reaction is typically catalyzed by an acid and uses a source of electrophilic iodine. While various protocols exist, such as using I₂ with an oxidizing agent like silver trifluoroacetate (B77799) (CF₃CO₂Ag) or using N-Iodosuccinimide (NIS), finding the optimal conditions is key to achieving high regioselectivity and yield. uni-muenchen.de

For Cyanation Protocols: The catalyst and ligand are chosen to optimize the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination.

Palladium-based Systems: A common precatalyst is Pd(OAc)₂. While some cyanations using K₄[Fe(CN)₆] can proceed effectively without a ligand in DMAC, organic-chemistry.org other systems require them. For example, the use of bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) (P(tBu)₃) has proven superior to other ligands in the Pd-catalyzed cyanation of 4-bromoanisole. nih.gov The dibenzylideneacetone (B150790) (dba) ligand found in the common precatalyst Pd₂(dba)₃ can sometimes be susceptible to side reactions, which can deactivate the catalyst, guiding the selection toward dba-free palladium sources in certain cases. rsc.org

Copper-based Systems: Copper(I) sources like CuI or CuCN are standard. rsc.org The performance is highly dependent on the ligand. For the radioiodination of aryl boronic acids, 1,10-phenanthroline was identified as a superior ligand for copper catalysts, enabling reactions at room temperature with low catalyst loadings. nih.gov

The table below summarizes various conditions for the cyanation of aryl halides, which are applicable to the synthesis of this compound from an appropriate iodo-precursor.

Temperature and Pressure Considerations in Synthetic Procedures

Temperature is a critical parameter that dictates reaction kinetics. Most transition-metal-catalyzed cyanations are performed at elevated temperatures, typically ranging from 80 °C to 140 °C, to ensure a reasonable reaction rate. organic-chemistry.orgrsc.orgnih.gov For example, nickel-catalyzed cyanation with acetonitrile was optimized at 80 °C, as lower (60 °C) and higher (100 °C) temperatures resulted in diminished yields. nih.gov

The use of microwave synthesis has introduced another dimension to temperature and pressure control. In a sealed vessel, microwave irradiation can rapidly heat the solvent far above its atmospheric boiling point, leading to a significant increase in internal pressure and a dramatic reduction in reaction time. For example, the copper-catalyzed cyanation of 4-iodotoluene (B166478) in water was performed at 170 °C using microwave heating for just 3 minutes.

Unless a reaction is specifically designed to be run under high pressure (e.g., carbonylation) or vacuum, synthetic procedures are typically conducted at atmospheric pressure. The main consideration is maintaining an inert atmosphere (e.g., using nitrogen or argon gas) to protect sensitive reagents and catalysts from oxygen and moisture. rsc.org

Chemical Reactivity and Derivatization Pathways of 2 Iodo 6 Methoxybenzonitrile

Carbon-Carbon Cross-Coupling Reactions

2-Iodo-6-methoxybenzonitrile is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. nrochemistry.com These reactions, particularly those catalyzed by palladium, provide powerful methods for forming new carbon-carbon bonds, enabling the synthesis of more complex molecules. researchgate.net The electron-withdrawing nature of the nitrile group and the electron-donating methoxy (B1213986) group can influence the reactivity of the aryl iodide in these transformations.

The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.govbeilstein-journals.org This reaction involves the cross-coupling of an organoboron reagent, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org

For this compound, the reaction with an arylboronic acid (Ar-B(OH)₂) would yield a 2-aryl-6-methoxybenzonitrile derivative. The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to afford the biaryl product and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov

Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane/Water | 2-Aryl-6-methoxybenzonitrile |

The Heck coupling reaction is a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene (olefination). nrochemistry.comrsc.org This palladium-catalyzed reaction typically involves a base and results in the substitution of a hydrogen atom on the alkene with the aryl group from the halide.

When this compound is subjected to Heck coupling conditions with an alkene (e.g., styrene (B11656) or an acrylate), it is expected to form a 2-alkenyl-6-methoxybenzonitrile. The mechanism involves the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the olefinated product and regenerate the palladium catalyst. rsc.org

Representative Heck Coupling Reaction

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| This compound | Alkene (e.g., Ethyl Acrylate) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 2-(alkenyl)-6-methoxybenzonitrile |

The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. libretexts.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. libretexts.orgsemanticscholar.org

Reacting this compound with a terminal alkyne provides a direct route to 2-alkynyl-6-methoxybenzonitrile derivatives. This transformation is valuable for accessing conjugated enynes and arylalkynes. libretexts.org The generally accepted mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. semanticscholar.org Copper-free Sonogashira protocols have also been developed. nih.govgelest.com

Representative Sonogashira Coupling Reaction

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF | 2-(Alkynyl)-6-methoxybenzonitrile |

The Stille reaction facilitates the coupling of an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org

In this context, this compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to produce the corresponding substituted benzonitrile (B105546) derivatives. The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the final product. wikipedia.orgresearchgate.net

Representative Stille Coupling Reaction

| Reactant A | Reactant B | Catalyst | Solvent | Product |

| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Toluene, DMF | 2-R-6-methoxybenzonitrile |

The Negishi coupling is a powerful carbon-carbon bond-forming reaction between an organic halide and an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com Organozinc reagents exhibit higher reactivity compared to organoboranes and organostannanes, often leading to faster reactions. wikipedia.org

The coupling of this compound with an organozinc reagent (R-ZnX) would yield the corresponding 2-substituted-6-methoxybenzonitrile. This reaction is particularly effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. researchgate.netorganic-chemistry.org The process follows the standard cross-coupling mechanism of oxidative addition, transmetalation with the organozinc compound, and reductive elimination. wikipedia.org

Representative Negishi Coupling Reaction

| Reactant A | Reactant B | Catalyst | Solvent | Product |

| This compound | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | THF, DMF | 2-R-6-methoxybenzonitrile |

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) between the organic fragments of the coupling partners. ulb.ac.be This is typically achieved by performing the reaction under an atmosphere of carbon monoxide (CO). wikipedia.org These reactions provide efficient routes to ketones, amides, and esters from aryl halides.

For this compound, a carbonylative coupling can lead to various products depending on the nucleophile. For instance, a carbonylative Stille coupling with an organostannane under a CO atmosphere yields a ketone. wikipedia.org Similarly, a carbonylative Negishi coupling with an organozinc reagent can produce unsymmetrical ketones. dicp.ac.cn The mechanism involves the insertion of CO into the aryl-palladium bond formed after oxidative addition, followed by transmetalation and reductive elimination. wikipedia.org

Representative Carbonylative Coupling Reaction (Stille-type)

| Reactant A | Reactants B | Catalyst | Solvent | Product |

| This compound | Organostannane (R-SnBu₃) + CO gas | PdCl₂(PPh₃)₂ | Toluene | 2-Acyl-6-methoxybenzonitrile |

The unique substitution pattern of this compound, featuring an electron-donating methoxy group and an electron-withdrawing nitrile group ortho to a reactive iodine atom, makes it a valuable substrate for various cross-coupling and functional group transformation reactions.

Buchwald-Hartwig Amination for C-N Linkage

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a primary method for the formation of carbon-nitrogen (C-N) bonds. libretexts.orgfishersci.it This reaction is highly effective for coupling aryl halides, including iodo-compounds like this compound, with a wide array of primary and secondary amines. libretexts.org

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. nrochemistry.com Reductive elimination from this complex yields the desired N-aryl product and regenerates the Pd(0) catalyst, thus completing the catalytic cycle. nrochemistry.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, BrettPhos, and BINAP being commonly employed to facilitate the catalytic steps. libretexts.orgnrochemistry.com

Typical reaction conditions involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a suitable phosphine ligand, and a stoichiometric amount of a base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃). libretexts.org The reaction is generally conducted in an inert solvent like toluene or dioxane under a nitrogen or argon atmosphere, with temperatures ranging from room temperature to reflux conditions (50-100°C). fishersci.it

The table below summarizes representative conditions for the Buchwald-Hartwig amination of aryl iodides, which are applicable to this compound.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reactant Scope | Reference |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Primary & Secondary Amines | nrochemistry.com |

| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | Primary Amines, Ammonia (B1221849) Surrogates | libretexts.orgnrochemistry.com |

| Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | Primary & Secondary Amines (e.g., Morpholine) | |

| γ-Fe₂O₃@MBD/Pd-Co | K₂CO₃ | Water | 50 | Aniline Derivatives | researchgate.net |

This table presents generalized conditions for the Buchwald-Hartwig amination of aryl iodides. Specific yields for this compound would require experimental data.

C-O and C-S Bond Formation via Catalytic Routes

Beyond C-N bond formation, the iodine substituent in this compound is an excellent leaving group for catalytic carbon-oxygen (C-O) and carbon-sulfur (C-S) bond-forming reactions. These transformations are typically achieved through copper- or palladium-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions.

For the synthesis of diaryl ethers (C-O bond formation), this compound can be coupled with various phenols. mdpi.com These reactions are often catalyzed by a copper(I) salt, such as CuI, in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and sometimes a ligand like N,N-dimethyl glycine. mdpi.com Ligand-free systems using a CuI catalyst and a magnetic base like KF/Fe₃O₄ have also been developed, providing an efficient route to diaryl ethers. mdpi.com

Similarly, the formation of aryl thioethers (C-S bonds) can be accomplished by coupling this compound with thiols. Copper-catalyzed systems are effective for this transformation. mdpi.com Additionally, palladium-catalyzed reactions can achieve the intramolecular C-S bond formation, for instance, in the synthesis of benzothiazoles from N-arylcyanothioformamides, highlighting the utility of aryl iodides as precursors. nih.gov

| Coupling Type | Catalyst | Base | Ligand (if any) | Solvent | Typical Substrate | Reference |

| C-O (Ullmann) | CuI | K₂CO₃ / Cs₂CO₃ | N,N-Dimethyl Glycine | DMF, Dioxane | Phenols | mdpi.com |

| C-O (Ullmann) | CuI | KF/Fe₃O₄ | None | DMF | Phenols | mdpi.com |

| C-S (Ullmann-type) | Cu(I) | Base | β-keto ester | Not Specified | Thiols | mdpi.com |

This table outlines general catalytic systems for C-O and C-S bond formation with aryl iodides. The specific application to this compound would follow these principles.

Functional Group Transformations of the Nitrile Moiety

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amines, and various heterocyclic systems.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. openstax.org This reaction converts this compound into 2-Iodo-6-methoxybenzoic acid.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed under the reaction conditions to the corresponding carboxylic acid. openstax.org

Basic hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation steps lead to the formation of a carboxylate salt. Acidification in a separate workup step then yields the final carboxylic acid.

| Hydrolysis Type | Reagents | Temperature (°C) | Product | Reference |

| Acidic | Concentrated HCl | Reflux (e.g., 110) | 2-Iodo-6-methoxybenzoic acid | |

| Basic | 30% NaOH, then H⁺ | 80, then acidification | 2-Iodo-6-methoxybenzoic acid |

This table shows general conditions for the hydrolysis of a related compound, 2-hydroxy-6-methoxybenzonitrile, which are directly applicable to this compound.

Reduction to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂), transforming this compound into (2-iodo-6-methoxyphenyl)methanamine. This reduction is a key step in synthesizing benzylamine (B48309) derivatives.

A common method for this transformation is catalytic hydrogenation. google.com This involves treating the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Raney Nickel is a frequently used catalyst for this purpose, often in a solvent like methanol (B129727) (MeOH) and sometimes with the addition of ammonia to minimize the formation of secondary amine byproducts. google.com Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed, although this is a more powerful and less selective reagent.

| Reducing Agent | Solvent | Conditions | Product | Reference |

| Raney Ni, H₂ | Methanol, Ammonia | 20°C, H₂ atmosphere | (2-iodo-6-methoxyphenyl)methanamine* | google.com |

| LiAlH₄, then H₃O⁺ | Ether, THF | Not Specified | (2-iodo-6-methoxyphenyl)methanamine | openstax.org |

The reference describes the reduction of a similar difluoromethyl-methoxybenzonitrile. The conditions are standard for nitrile reduction and applicable here.

Derivatization to Heterocyclic Systems

The nitrile group is a valuable precursor for the synthesis of nitrogen-containing heterocycles. nih.gov For example, benzonitriles can be converted into 1,2,4,5-tetrazines. This transformation typically involves reacting the nitrile with hydrazine (B178648) to form an amidrazine, followed by a reaction with nitrous acid and subsequent cyclization. nih.gov This pathway opens access to a class of compounds with applications in bioorthogonal chemistry. nih.gov

Furthermore, the nitrile group can participate in cycloaddition reactions or act as an electrophile in intramolecular cyclizations to form fused heterocyclic systems. sioc-journal.cn For instance, after modification of the ortho-iodo group, the nitrile can be involved in the construction of quinazoline (B50416) or benzothiazole (B30560) ring systems. nih.gov

| Heterocycle | Reagents | General Pathway | Reference |

| 1,2,4,5-Tetrazine | 1. Hydrazine; 2. NaNO₂ | Conversion of nitrile to amidrazine, followed by cyclization. | nih.gov |

| Pyrroles | β-chloro-vinyl dithianes, tBuOK | [3+2] Cyclization | nih.gov |

| Benzothiazoles | Thiophenols, photoredox catalyst | Radical coupling and intramolecular cyclization. | rsc.org |

This table illustrates general methods for converting benzonitriles into heterocyclic systems.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound is dictated by the interplay of its three functional groups: the iodo, methoxy, and cyano moieties. These groups influence the electron density of the aromatic ring and provide specific sites for chemical transformations, primarily through nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent pathway for nucleophilic substitution on the this compound ring occurs at the C2 position, where the iodine atom is attached. Iodine is an effective leaving group in these reactions. The reactivity of this position is significantly influenced by the electron-withdrawing cyano (-CN) group, which is located para to the iodo substituent. This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgdiva-portal.org

The generally accepted mechanism for this substitution involves a two-step addition-elimination process. libretexts.org First, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of the tetrahedral Meisenheimer intermediate. In this step, the aromaticity of the ring is temporarily broken. nih.gov The negative charge of this complex is delocalized across the ring and is particularly stabilized by the resonance and inductive effects of the para-cyano group. In the second, typically faster step, the iodide ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

A wide array of derivatizations can be achieved through nucleophilic displacement of the iodide. Palladium-catalyzed cross-coupling reactions represent a powerful and versatile class of transformations that proceed at the carbon-iodine bond. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Common examples include:

Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. libretexts.org

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products. libretexts.org

Carbonylative Couplings: The insertion of carbon monoxide to synthesize aryl ketones and related carbonyl compounds. rsc.org

These palladium-catalyzed processes greatly expand the synthetic utility of this compound as a building block for more complex molecules. libretexts.org

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on this compound involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and orientation of this reaction are determined by the combined electronic effects of the existing substituents (-OCH₃, -I, -CN). wikipedia.org

The directing effects of the individual groups are as follows:

Methoxy Group (-OCH₃): This is a strongly activating group that donates electron density to the ring through a powerful resonance effect (+M). It directs incoming electrophiles to the ortho and para positions (C3 and C5). organicchemistrytutor.com

Cyano Group (-CN): This is a strongly deactivating group due to both its inductive and resonance electron-withdrawing effects (-I, -M). It directs incoming electrophiles to the meta position (C3 and C5 relative to the cyano group). libretexts.orgmasterorganicchemistry.com

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In this compound, the main reactive sites are the carbon-iodine bond, the cyano group, and the aromatic C-H bonds. By carefully selecting reagents and reaction conditions, it is possible to target one site selectively.

For instance, palladium-catalyzed reagents are highly chemoselective for the carbon-iodine bond, allowing for cross-coupling reactions without affecting the cyano group or the aromatic ring itself. diva-portal.org Conversely, strong reducing agents like lithium aluminum hydride (LiAlH₄) would preferentially reduce the cyano group to an aminomethyl group. Electrophilic reagents, such as a nitrating mixture (HNO₃/H₂SO₄), will react with the activated C-H bonds of the aromatic ring.

The following table summarizes the expected chemoselective reactions:

| Reagent Class | Target Functional Group | Reaction Type |

| Organometallic Reagents + Pd Catalyst | C-I Bond | Cross-Coupling |

| Strong Nucleophiles (e.g., NaNH₂) | C-I Bond | Nucleophilic Aromatic Substitution |

| Strong Reducing Agents (e.g., LiAlH₄) | Cyano Group (-CN) | Reduction |

| Strong Acids/Bases + H₂O | Cyano Group (-CN) | Hydrolysis |

| Electrophiles (e.g., Br₂, HNO₃) | Aromatic Ring (C-H) | Electrophilic Aromatic Substitution |

Regioselectivity

Regioselectivity pertains to the preferential reaction at one specific position over other possible positions.

In nucleophilic aromatic substitution , the regioselectivity is exceptionally high. Reactions overwhelmingly occur at the C2 position, leading to the displacement of the iodide leaving group. Alternative mechanisms, such as those proceeding through a benzyne (B1209423) intermediate, are less likely given the substitution pattern. govtpgcdatia.ac.in

In electrophilic aromatic substitution , the regioselectivity is more complex due to the competing directing effects of the three substituents. libretexts.orgaltervista.org The available positions for substitution are C3, C4, and C5.

Position C5: This position is para to the strongly activating methoxy group, meta to the cyano group, and para to the iodo group. The directing influences of all three groups converge to favor substitution at this site. Furthermore, it is the least sterically hindered position.

Position C3: This position is ortho to the activating methoxy group, meta to the cyano group, and ortho to the iodo group. While electronically activated, it is sterically hindered, being located between two substituents.

Position C4: This position is meta to the activating methoxy group and deactivating iodo group, and ortho to the strongly deactivating cyano group. This position is the most deactivated and electronically disfavored.

Therefore, electrophilic attack is predicted to occur predominantly at the C5 position .

The following table provides a qualitative analysis of the directing effects on each available carbon for electrophilic substitution:

| Position | Effect of -OCH₃ (at C6) | Effect of -I (at C2) | Effect of -CN (at C1) | Overall Predicted Reactivity |

| C3 | ortho (Activating) | ortho (Directing) | meta (Directing) | Moderately Favorable (Sterically Hindered) |

| C4 | meta (Disfavored) | meta (Disfavored) | ortho (Disfavored) | Highly Unfavorable |

| C5 | para (Activating) | para (Directing) | meta (Directing) | Most Favorable |

Another potential regioselective reaction is directed ortho-metalation. The methoxy group is known to direct organolithium reagents to deprotonate the adjacent ortho position, which in this case is C5. Subsequent reaction with an electrophile would provide a different route to regioselectively functionalize the C5 position. uni-muenchen.de

Applications of 2 Iodo 6 Methoxybenzonitrile As a Synthetic Intermediate

Precursor in the Synthesis of Biologically Active Molecules

The scaffold of 2-Iodo-6-methoxybenzonitrile is instrumental in the synthesis of various classes of biologically active molecules, finding applications in both pharmaceutical and agrochemical research. cymitquimica.comontosight.ai The nitrile group itself is a versatile functional group that can be transformed into amines, amides, or carboxylic acids, which are common moieties in bioactive compounds. oatext.com However, the primary utility of this compound lies in the reactivity of the carbon-iodine bond, which allows for the strategic attachment of diverse molecular fragments through cross-coupling chemistry.

This intermediate is particularly useful for accessing heterocyclic structures that form the core of many modern drugs. nih.gov For instance, nitrogen-containing heterocycles like pyrazines, pyrimidin-4-ones, quinazolin-4-ones, and benzimidazoles are prevalent in molecules designed as kinase inhibitors for cancer therapy. nih.govacs.orgrsc.orgnih.govnih.gov The synthesis of these complex structures often relies on the coupling of an aryl halide, such as this compound, with another heterocyclic fragment. The methoxy (B1213986) group can also play a crucial role by influencing the molecule's conformation and metabolic stability, while the nitrile group can act as a key interaction point with a biological target or be a precursor to other functional groups.

The Suzuki-Miyaura coupling is a frequently employed method where the iodo-substituted benzonitrile (B105546) is reacted with a boronic acid or ester to form a biaryl linkage, a common motif in pharmacologically active compounds. nih.govnih.gov Similarly, Sonogashira coupling allows for the introduction of alkyne functionalities, which are precursors to a wide range of other structures or can be part of the final bioactive molecule themselves. organic-chemistry.orgresearchgate.net

| Scaffold Class | Synthetic Utility of Aryl Halide Precursor | Potential Biological Application | Key Reaction Type |

|---|---|---|---|

| Pyrazine Derivatives | Serves as a core building block for substitution. | Kinase Inhibitors (e.g., CK2, PIM) nih.gov | Cross-Coupling |

| Benzimidazoles | Coupling with amine-containing fragments followed by cyclization. rsc.org | Antihypertensives, Antivirals rsc.org | C-N Coupling, Cyclization |

| Pyrimidin-4-ones | Used to introduce substituted aryl groups. acs.org | Various therapeutic areas acs.orgliverpool.ac.uk | Blaise Reaction, Cyclization |

| Benzisoxazole Sulfonamides | Forms the core aromatic structure for further elaboration. google.com | Cancer Therapy google.com | Multi-step synthesis |

Building Block for Advanced Materials and Functional Molecules

The unique electronic and structural properties of this compound make it an attractive building block for the creation of advanced organic materials and functional molecules. bldpharm.combldpharm.com In the field of materials science, molecules with tailored optical and electronic properties are in high demand for applications such as Organic Light-Emitting Diodes (OLEDs), functional dyes, and molecular switches. uniss.itresearchgate.netmdpi.com

The synthesis of materials for OLEDs often involves the construction of molecules with extensive conjugated π-systems to facilitate electron and hole transport and to tune the emission color. uniss.itresearchgate.net The this compound unit can be incorporated into these larger systems through palladium-catalyzed reactions like the Suzuki and Sonogashira couplings. organic-chemistry.orgbeilstein-journals.org The electron-withdrawing nitrile group and the electron-donating methoxy group on the aromatic ring allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material, which is critical for efficient device performance. uniss.it

Furthermore, this compound is a potential precursor for photochromic molecules, which can reversibly change their structure and, consequently, their absorption and emission properties upon exposure to light. rsc.orgmdpi.comsciforum.net Spiropyrans and related spirocyclic compounds are a major class of photochromes whose synthesis often involves the condensation of substituted salicylaldehydes with indolenine salts. mdpi.commdpi.com The this compound scaffold can be chemically transformed into the necessary aldehyde precursors, with the methoxy group influencing the spectral properties of the resulting photochromic system.

| Material/Molecule Type | Role of the Benzonitrile Building Block | Key Properties | Relevant Synthetic Reactions |

|---|---|---|---|

| OLED Materials | Core component for creating electron-transporting or emissive layers. uniss.itresearchgate.net | Tunable electronic properties (HOMO/LUMO levels), charge transport. uniss.it | Suzuki Coupling, Wittig Reaction researchgate.net |

| Photochromic Molecules (e.g., Spiropyrans) | Precursor to the aldehyde component required for synthesis. mdpi.comsciforum.net | Reversible color and fluorescence change upon light irradiation. rsc.orgmdpi.com | Condensation Reactions |

| Functional Dyes | Forms the chromophore's core structure. | Specific absorption and emission wavelengths. | Azo Coupling, Cross-Coupling |

| Organic Pigments | Starting material for creating larger, insoluble colored molecules. lookchem.com | High color strength and stability. | Multi-step synthesis |

Role in the Creation of Complex Polyaromatic Systems

The construction of complex polyaromatic systems is a cornerstone of modern organic chemistry, with applications ranging from materials science to the total synthesis of natural products. This compound is an exemplary starting material for these endeavors due to the high reactivity of its iodo-substituent in palladium-catalyzed cross-coupling reactions. uni-muenchen.de These reactions provide a powerful and modular approach to extend aromatic frameworks by forming new carbon-carbon bonds.

The Suzuki-Miyaura reaction is widely used to couple this compound with various aryl, vinyl, or alkyl boronic acids and esters. organic-chemistry.orgconsensus.app This method is known for its mild reaction conditions and high functional group tolerance, making it ideal for the late-stage functionalization of complex molecules and the synthesis of substituted biphenyls and other polycyclic structures. consensus.app

Another key transformation is the Sonogashira coupling, which links this compound with terminal alkynes. organic-chemistry.orgresearchgate.netbeilstein-journals.org The resulting aryl-alkyne products are themselves valuable intermediates. The alkyne linker can be part of an extended conjugated system or can be subsequently transformed, for example, through cyclization reactions to generate fused polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems like indoles and furans. organic-chemistry.org These reactions have been applied to the synthesis of fluorenones and other complex scaffolds found in natural products. uni-muenchen.de

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed | Resulting Structure Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Iodide + Organoboron Compound (e.g., Boronic Acid) | Palladium Catalyst + Base organic-chemistry.org | C(sp²) - C(sp²) | Biaryls, Polyaryls consensus.app |

| Sonogashira Coupling | Aryl Iodide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base organic-chemistry.org | C(sp²) - C(sp) | Aryl-alkynes, Conjugated Enynes researchgate.net |

| Heck Coupling | Aryl Iodide + Alkene | Palladium Catalyst + Base | C(sp²) - C(sp²) | Styrenes, Stilbenes |

| Negishi Coupling | Aryl Iodide + Organozinc Compound | Palladium or Nickel Catalyst | C(sp²) - C(sp²) | Biaryls, Alkylated Arenes |

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms and their connections within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Iodo-6-methoxybenzonitrile, the aromatic protons and the methoxy (B1213986) protons each give rise to distinct signals. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the iodo, methoxy, and nitrile substituents on the benzene (B151609) ring.

A representative, though not specific, data table for what one might expect for this compound is presented below:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | ~3.9 | Singlet | N/A |

| Aromatic-H | 7.0 - 7.6 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not available in the search results. However, data for related structures like 2-iodo-3-methoxybenzonitrile (B1278971) and 2-benzoyl-6-methoxybenzonitrile can offer clues. nih.gov The carbon attached to the iodine atom would be expected at a lower field (higher ppm) due to the heavy atom effect, while the carbon of the nitrile group would also have a characteristic chemical shift.

An illustrative table of expected ¹³C NMR data is provided below:

| Carbon | Chemical Shift (δ, ppm) |

| C-CN | ~115-120 |

| C-I | ~90-100 |

| C-OCH₃ | ~160 |

| Aromatic C-H | ~110-140 |

| OCH₃ | ~56 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. For this compound, COSY would show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal in the aromatic ring. ku.edu

The combined application of these 2D NMR techniques allows for a complete and confident structural elucidation of this compound. researchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-TOF, DART)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. rsc.org Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) are commonly used for this purpose. rsc.orgsemanticscholar.org For this compound (C₈H₆INO), the expected exact mass can be calculated and compared to the experimentally determined value for confirmation.

| Technique | Ionization Mode | Calculated m/z | Found m/z |

| ESI-TOF | [M+H]⁺ | 260.9567 | (To be determined experimentally) |

Note: The calculated m/z is based on the most abundant isotopes of the elements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.ukwalshmedicalmedia.com It is particularly useful for analyzing volatile compounds and is often employed to monitor the progress of chemical reactions and to identify the products and byproducts. nih.govrsc.org In the synthesis of this compound, GC-MS could be used to determine the purity of the final product and to identify any unreacted starting materials or side-products. nih.govrsc.org The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak corresponding to the mass of this compound, further confirming its identity.

Computational Chemistry and Molecular Modeling Studies

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. semanticscholar.org The MEP surface map illustrates the electrostatic potential at a particular isosurface of electron density, providing a guide to the molecule's electrophilic and nucleophilic sites. uni-muenchen.de In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. tandfonline.comresearchgate.net

For this compound, computational analysis using methods like Density Functional Theory (DFT) can predict its MEP surface. semanticscholar.org The resulting map would highlight several key reactive features:

Nitrile Group: The most intense region of negative electrostatic potential (deep red) is expected to be localized on the nitrogen atom of the nitrile group due to its lone pair of electrons. This makes the nitrogen a primary site for interactions with electrophiles or for coordination in halogen bonding. chemrxiv.org

Methoxy Group: The oxygen atom of the methoxy group would also exhibit a negative potential, though likely less intense than the nitrile nitrogen, making it another potential site for electrophilic interaction.

Iodine Atom: A significant feature on the MEP surface of iodo-substituted aromatic compounds is the presence of a region of positive electrostatic potential on the iodine atom, located along the extension of the C-I bond. researchgate.netnih.gov This phenomenon, known as a σ-hole, renders the iodine atom an electrophilic site capable of forming halogen bonds with nucleophiles. researchgate.net

Aromatic Ring: The aromatic ring itself will display varying potential. The hydrogen atoms attached to the ring typically show a moderately positive potential (light blue), while the π-electron cloud above and below the ring plane contributes to a generally negative potential, which is influenced by the attached substituents.

Information derived from the MEP surface is crucial for understanding the intermolecular interactions of this compound and predicting its behavior in chemical reactions, particularly in designing supramolecular structures or predicting regioselectivity. chemrxiv.orgresearchgate.net

Theoretical Vibrational Spectra Prediction and Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of a molecule's functional groups. su.selibretexts.org Computational chemistry offers a powerful method for predicting and interpreting these spectra. By employing quantum chemical calculations, primarily Density Functional Theory (DFT) with basis sets such as 6-31G(d,p) or 6-311++G(d,p), it is possible to calculate the harmonic vibrational frequencies of a molecule in its optimized geometric state. researchgate.netresearchgate.net

These theoretically calculated frequencies often exhibit systematic deviations from experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled using empirical scale factors to achieve better agreement with experimental data. researchgate.net The complete assignment of vibrational modes is then performed by analyzing the Total Energy Distribution (TED), which quantifies the contribution of each internal coordinate to a specific normal mode.

For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for its key functional groups. While direct experimental spectra are not widely published, a predicted assignment can be made based on studies of analogous molecules like 2-fluoro-6-methoxybenzonitrile (B1332107) and other substituted benzonitriles. researchgate.netresearchgate.net The primary vibrational modes are expected in the following regions:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretching | Aromatic C-H | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C≡N Stretching | Nitrile (-C≡N) | 2240 - 2220 | A strong, sharp absorption characteristic of the nitrile group. nih.gov |

| C-C Stretching | Aromatic Ring | 1600 - 1450 | Vibrations corresponding to the stretching of the carbon-carbon bonds within the benzene ring. |

| C-O-C Stretching | Methoxy (-OCH₃) | 1270 - 1230 (asymmetric) 1050 - 1010 (symmetric) | Asymmetric and symmetric stretching modes of the aryl-alkyl ether linkage. |

| C-I Stretching | Iodo (-I) | 600 - 500 | Stretching vibration of the carbon-iodine bond. This is often weak and can be difficult to assign definitively. |

This theoretical framework provides a robust basis for interpreting future experimental FT-IR and Raman spectra of this compound, enabling precise band assignments and a deeper understanding of its molecular structure. arxiv.orgcrapc.dz

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of organic reactions. nih.gov By modeling reactants, intermediates, products, and crucially, the transition states that connect them, researchers can map out the complete energy profile of a reaction pathway. nih.gov This provides deep insights into reaction feasibility, kinetics, and the origins of chemo-, regio-, and stereoselectivity. nih.gov

For this compound, computational studies can elucidate the mechanisms of several important transformations it is likely to undergo:

Metal-Catalyzed Cross-Coupling Reactions: As an aryl iodide, the compound is an excellent substrate for palladium- or copper-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. DFT calculations can model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These models can help rationalize the effect of ligands, predict optimal reaction conditions, and understand the stability of catalytic intermediates. acs.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group can activate the aromatic ring for SNAr reactions, where the iodine atom acts as a leaving group. Computational modeling can determine the structure and stability of the key Meisenheimer complex intermediate and the associated transition states for its formation and collapse. This allows for a comparison of the relative activation barriers for substitution at different positions.

Formation of Iodinated Byproducts: In reactions such as electrophilic iodination of related phenols or anilines, DFT is used to model the reaction thermodynamics and transition states involving different iodinating agents (e.g., HOI, H₂OI⁺). acs.org Such studies help to understand the mechanism and control the formation of potentially toxic iodinated compounds. acs.org

By calculating the Gibbs free energy of activation (ΔG‡) for various potential pathways, computational models can predict the most likely reaction mechanism. For example, a study on the reaction of organonitriles with sodium azide (B81097) used DFT calculations to analyze the stability of potential intermediates, revealing that the transition metal catalyst activates the azide rather than the cyano group, guiding the reaction towards tetrazole formation. sioc-journal.cn Similarly, computational analysis of the transition states in the iodination of aromatic compounds can explain the observed regioselectivity and reactivity patterns. researchgate.netbenthamdirect.com These theoretical investigations provide a molecular-level understanding that is often inaccessible through experimental means alone, enabling the rational design of more efficient and selective synthetic routes. nih.govnih.gov

Analytical and Isolation Methodologies for Research Purity and Yield

Chromatographic Purification Techniques

Standard chromatographic methods are routinely used to purify 2-Iodo-6-methoxybenzonitrile and related intermediates. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography using silica (B1680970) gel is a fundamental and widely applied technique for the purification of iodo-benzonitrile derivatives. rsc.org In this method, a glass column is packed with silica gel (typically silica gel 60, with a particle size of 0.063-0.200 mm) as the stationary phase. rsc.orgsemanticscholar.org The crude reaction mixture containing this compound is loaded onto the top of the silica column.

A solvent system, or eluent, is then passed through the column, acting as the mobile phase. The separation relies on the polarity differences between the components of the mixture. For compounds like substituted benzonitriles, non-polar to moderately polar solvent systems are effective. Research on related compounds has shown success with gradient elution, starting with a non-polar solvent and gradually increasing the polarity. rsc.org For instance, a gradient of cyclohexane (B81311) and ethyl acetate (B1210297) (e.g., from 100% cyclohexane to a mixture like 80/20 cyclohexane/ethyl acetate) allows for the separation of non-polar impurities first, followed by the elution of the target compound. rsc.org Another common eluent system is a mixture of hexane (B92381) and ethyl acetate (AcOEt). semanticscholar.org The fractions are collected sequentially and analyzed, often by Thin-Layer Chromatography, to identify those containing the pure product.

Table 1: Parameters for Column Chromatography Purification

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel 60 (0.063-0.200 mm or 100–210 mm) | rsc.orgsemanticscholar.org |

| Mobile Phase (Eluent) | Gradient: Cyclohexane / Ethyl Acetate; Hexane / Ethyl Acetate | rsc.orgsemanticscholar.org |

| Principle | Separation based on polarity. | rsc.orgwisc.edu |

| Application | Primary purification of crude product from a reaction mixture. | rsc.orgsemanticscholar.org |

Flash chromatography is an evolution of traditional column chromatography that utilizes pressure to accelerate the flow of the mobile phase through the column. This results in faster and often more efficient separations. This technique is particularly useful for routine purification of synthetic intermediates and final products. For benzonitrile (B105546) derivatives, flash column chromatography is employed to achieve rapid isolation. The stationary phase is typically silica gel, similar to conventional column chromatography, and may be packed in pre-packaged cartridges. google.com The increased flow rate reduces the time the compound spends on the column, which can minimize potential degradation and diffusion, leading to sharper elution bands and better resolution in a shorter timeframe.

Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of a chemical reaction in real-time. wisc.edugauthmath.com It is a rapid, sensitive, and inexpensive method to qualitatively assess the composition of a reaction mixture. umass.eduitwreagents.com A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass or aluminum coated with a thin layer of adsorbent, typically silica gel 60 F-254. rsc.org

The plate is then placed in a developing chamber containing a suitable solvent system. As the solvent moves up the plate via capillary action, it separates the components of the spotted mixture. wisc.edu By spotting samples at different time points (e.g., at the start of the reaction and at regular intervals), one can observe the gradual disappearance of the starting material spots and the appearance of the product spot (this compound). gauthmath.comchegg.com The reaction is considered complete when the starting material spot is no longer visible. Visualization is commonly achieved by exposing the plate to ultraviolet (UV) light (at 254 nm), under which aromatic compounds like this compound appear as dark spots against a fluorescent background. umass.edu

Table 2: TLC for Reaction Monitoring

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel 60 F-254 coated on aluminum or glass plates. | rsc.org |

| Mobile Phase | A solvent system optimized to achieve good separation of reactant and product spots. | wisc.edugauthmath.com |

| Visualization | UV light (254 nm). | umass.edu |

| Purpose | To track the consumption of reactants and formation of the product to determine reaction completion. | wisc.edugauthmath.comitwreagents.com |

Advanced Separation Methods

For higher purity requirements or for separating challenging mixtures, advanced separation techniques are utilized.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a synthesized compound with high precision. For assessing the purity of compounds like this compound, a reverse-phase HPLC setup is often employed. In one example involving a closely related isomer, a C18 column was used as the stationary phase. The C18 column consists of silica particles that have been functionalized with 18-carbon alkyl chains, creating a non-polar surface. A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the compounds. Purity is determined by passing the sample through the column and detecting the eluting components, typically with a UV detector set at a specific wavelength (e.g., 254 nm), where the aromatic nitrile absorbs light. The resulting chromatogram shows peaks corresponding to each component, and the area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Preparative Thin-Layer Chromatography (PTLC) operates on the same principles as analytical TLC but is used for purification rather than just analysis. merckmillipore.com It is particularly advantageous for small-scale purifications (typically less than 100 mg) or for separating compounds with very similar retention factors (Rf) that are difficult to resolve using flash chromatography. chemrxiv.org PTLC plates are larger and have a thicker layer of stationary phase (e.g., 0.5 mm to 2.0 mm of silica gel 60 F254) to accommodate a larger amount of sample. semanticscholar.orgmerckmillipore.com

The crude sample is applied as a continuous band near the bottom edge of the plate. merckmillipore.com After developing the plate in a suitable solvent system, the separated bands of compounds are visualized under UV light. The band corresponding to the desired product, this compound, is carefully scraped from the plate. The pure compound is then recovered by extracting it from the scraped silica gel with an appropriate solvent, followed by filtration and solvent evaporation. merckmillipore.com

Quantitative Analysis Methods

Gas Chromatography (GC) is a cornerstone analytical technique for the quantitative analysis of this compound. Due to its high resolving power, sensitivity, and the compound's volatility, GC is exceptionally well-suited for determining both the purity of the final product and the yield of synthetic reactions. nih.gov The method separates this compound from volatile impurities, such as residual starting materials, solvents, and reaction by-products.

For purity assessment, the principle of area percentage is commonly employed. scispace.com Following chromatographic separation, the integrated area of the peak corresponding to this compound is divided by the total integrated area of all peaks in the chromatogram to provide a quantitative measure of purity. High purities, often in the range of 95-99.9%, are frequently reported for iodinated aromatic compounds using this method. scispace.comresearchgate.net The Flame Ionization Detector (FID) is a preferred detector for this analysis. libretexts.org The FID offers high sensitivity towards organic compounds and provides a response that is proportional to the number of carbon atoms, making it ideal for quantifying organic analytes in environmental and chemical samples. libretexts.org The reliability of GC-FID is such that it is considered a primary method for the purity assessment of organic reference materials. nih.gov

In determining reaction yield, GC analysis is typically performed using an internal standard method. oup.com A known quantity of a stable, non-reactive compound (the internal standard) is added to the reaction mixture prior to analysis. The yield of this compound is then calculated by comparing the ratio of its peak area to that of the internal standard against a pre-established calibration curve. This approach corrects for variations in injection volume and ensures high accuracy in quantification. oup.comgoogle.com

The successful application of GC for analyzing this compound relies on the optimization of several key instrumental parameters. These parameters are selected to ensure efficient separation, good peak shape, and reliable quantification.

Table 1: Typical GC-FID Instrumental Parameters for Analysis of this compound